N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide
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Overview
Description
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide is a complex organic compound that features a unique combination of structural elements. This compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of oxalamide and hydroxyethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. Subsequent steps involve the introduction of the phenyl and oxalamide groups under controlled conditions, such as specific temperatures and pH levels. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and yield. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- 4,6-diaryl-4,5-dihydro-2H-indazol-3-ols
- Benzenamine, 4-(5,6-dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethyl
Uniqueness
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide stands out due to its unique combination of functional groups and structural elements. The presence of the thieno[3,4-c]pyrazole core, along with the oxalamide and hydroxyethoxy groups, provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c22-7-9-27-8-6-18-16(23)17(24)19-15-13-10-28(25,26)11-14(13)20-21(15)12-4-2-1-3-5-12/h1-5,22H,6-11H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVDHWUKXLODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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